3-(diphenylmethylene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione
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Overview
Description
3-(diphenylmethylene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a pyrrolidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diphenylmethylene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)piperazine.
Formation of the Pyrrolidinedione Core: The next step involves the reaction of diphenylmethanone with maleic anhydride to form the pyrrolidinedione core.
Coupling Reaction: The final step is the coupling of the piperazine intermediate with the pyrrolidinedione core under specific conditions, such as the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(diphenylmethylene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxy group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(diphenylmethylene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(diphenylmethylene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can lead to the modulation of various physiological pathways, including the contraction of smooth muscles in blood vessels and the lower urinary tract . The compound’s structure allows it to bind effectively to these receptors, influencing their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
3-(diphenylmethylene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione is unique due to its specific structural features, such as the combination of a piperazine ring with a methoxyphenyl group and a pyrrolidinedione core. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C30H31N3O3 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
3-benzhydrylidene-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C30H31N3O3/c1-36-27-15-9-8-14-26(27)32-19-16-31(17-20-32)18-21-33-28(34)22-25(30(33)35)29(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-15H,16-22H2,1H3 |
InChI Key |
UHDVIHZGYVYYEM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC(=C(C4=CC=CC=C4)C5=CC=CC=C5)C3=O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC(=C(C4=CC=CC=C4)C5=CC=CC=C5)C3=O |
Origin of Product |
United States |
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